molecular formula C10H8N2O4 B8540901 methyl 4-nitro-1H-indole-2-carboxylate

methyl 4-nitro-1H-indole-2-carboxylate

Cat. No.: B8540901
M. Wt: 220.18 g/mol
InChI Key: GHUSDSFVXGZVPC-UHFFFAOYSA-N
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Description

methyl 4-nitro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-nitro-1H-indole-2-carboxylate typically involves the reaction of 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid. The mixture is heated and refluxed, followed by cooling and the addition of an alcohol solution of potassium ethoxide. The reaction mixture is then poured into ice water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

methyl 4-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

methyl 4-nitro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to bind to multiple receptors, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

methyl 4-nitro-1H-indole-2-carboxylate is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 4-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)8-5-6-7(11-8)3-2-4-9(6)12(14)15/h2-5,11H,1H3

InChI Key

GHUSDSFVXGZVPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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